[2-Amino-1-(4-fluorophenyl)ethyl](methyl)amine
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-N-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9,12H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNWKFMRWMKZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Amino-1-(4-fluorophenyl)ethylamine chemical structure and properties
This guide provides an in-depth technical analysis of 2-(4-Fluorophenyl)ethylamine (commonly referred to as 4-Fluorophenethylamine or 4-FPEA ).
Note on Nomenclature: The specific string "2-Amino-1-(4-fluorophenyl)ethylamine" is chemically ambiguous and likely represents a non-standard naming convention for 2-(4-fluorophenyl)ethan-1-amine (where the phenyl group is on the beta-carbon relative to the amine). This guide focuses on the 4-FPEA isomer (CAS 1583-88-6), the most pharmacologically relevant structure matching this description, while briefly addressing the alpha-methyl isomer (4-Fluoroamphetamine) for disambiguation.
Executive Summary & Chemical Identity
2-(4-Fluorophenyl)ethylamine is a fluorinated derivative of phenethylamine, a trace amine and neurotransmitter backbone.[1] Structurally, it consists of a benzene ring substituted with a fluorine atom at the para position (4-position) and an ethylamine side chain.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., MAO-B inhibitors, tyrosine kinase inhibitors) and is investigated for its activity as a Trace Amine-Associated Receptor 1 (TAAR1) agonist.
Chemical Identity Table
| Parameter | Detail |
| IUPAC Name | 2-(4-Fluorophenyl)ethan-1-amine |
| Common Synonyms | 4-Fluorophenethylamine; 4-FPEA; p-Fluorophenethylamine |
| CAS Number | 1583-88-6 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| SMILES | C1=CC(=CC=C1CCN)F |
| InChI Key | LDSVEOCTJMJEQM-UHFFFAOYSA-N |
Structural Disambiguation
The name "2-Amino-1-(4-fluorophenyl)ethylamine" implies a structure that could be interpreted in two ways. It is critical to distinguish between these isomers due to vastly different pharmacological profiles.
-
Interpretation A (Target of this Guide): 2-(4-Fluorophenyl)ethylamine (4-FPEA). The phenyl ring is attached to the carbon beta to the amine. This is the standard phenethylamine skeleton.
-
Interpretation B (Alpha-Methyl): 1-(4-Fluorophenyl)ethan-1-amine. This is the alpha-methylbenzylamine analog.
-
Interpretation C (Amphetamine): 1-(4-Fluorophenyl)propan-2-amine (4-Fluoroamphetamine, 4-FA). Often confused due to similar "fluoro-phenyl-amine" descriptors.
This guide focuses on Interpretation A (4-FPEA) , the direct fluorinated analog of phenethylamine.
Physicochemical Properties
4-FPEA exhibits properties typical of primary amines, with the fluorine atom adding lipophilicity and metabolic stability against ring hydroxylation.
| Property | Value | Condition/Source |
| Appearance | Colorless to pale yellow liquid | Standard Temperature & Pressure |
| Boiling Point | 50–52 °C | @ 0.15 mmHg (Vacuum) [1] |
| Boiling Point | ~204 °C | @ 760 mmHg (Predicted) |
| Density | 1.061 g/mL | @ 25 °C [1] |
| Refractive Index | n20/D 1.507 | Standard |
| pKa (Amine) | ~9.8 | Predicted (Base strength similar to phenethylamine) |
| Solubility | Soluble in organic solvents (EtOH, DCM); Slightly soluble in water | Free base form |
| LogP | 1.68 | Predicted (Moderate Lipophilicity) |
Synthesis & Manufacturing Methodologies
The synthesis of 4-FPEA typically follows two primary routes: the Henry Reaction (Nitroaldol condensation followed by reduction) or the Catalytic Reduction of Nitriles .
Route A: The Henry Reaction (Laboratory Scale)
This method is preferred for laboratory-scale synthesis due to the availability of precursors.
Step 1: Condensation
Reagents: 4-Fluorobenzaldehyde + Nitromethane + Ammonium Acetate (Catalyst).
Reaction:
Step 2: Reduction
Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF or H₂/Pd-C.
Reaction:
Route B: Cyanide Reduction (Industrial Scale)
Precursor: 4-Fluorobenzyl chloride.
-
Cyanation: React 4-Fluorobenzyl chloride with NaCN to form 4-Fluorophenylacetonitrile.
-
Hydrogenation: Reduce the nitrile using Raney Nickel or H₂/PtO₂.
Experimental Protocol: LiAlH₄ Reduction of 4-Fluoro-beta-nitrostyrene
Note: This protocol assumes the prior synthesis of the nitrostyrene intermediate.
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Charging: Add LiAlH₄ (2.0 equiv) suspended in anhydrous THF (tetrahydrofuran) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dissolve 4-Fluoro-beta-nitrostyrene (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Exothermic reaction—maintain temperature <10°C.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. The solution should turn from yellow/orange to grey/white.
-
Quenching (Fieser Method): Cool to 0°C. Cautiously add:
- mL Water
- mL 15% NaOH
- mL Water
-
(Where
= grams of LiAlH₄ used).
-
Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄. Evaporate solvent in vacuo.
-
Purification: Distill under high vacuum (0.15 mmHg) to collect the amine fraction (bp ~50-52°C).
Pharmacological Mechanism & Biological Activity
4-FPEA acts as a monoaminergic modulator. The fluorine substitution at the para position blocks metabolic oxidation (a primary clearance route for phenethylamine), extending its half-life and altering its receptor binding profile.
Mechanism of Action
-
TAAR1 Agonism: 4-FPEA binds to the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor located intracellularly in monoaminergic neurons. Activation leads to the phosphorylation of the dopamine transporter (DAT), causing internalization or reversal of transport function [2].
-
MAO Inhibition: It functions as a substrate and competitive inhibitor for Monoamine Oxidase B (MAO-B). The fluorine atom prevents the rapid degradation seen with unsubstituted phenethylamine [3].
Signaling Pathway Diagram
Figure 1: Pharmacological pathway of 4-FPEA showing TAAR1 activation leading to dopamine efflux and MAO-B interaction.
Safety & Handling Protocols
Hazard Class: Corrosive / Acute Toxic.
-
GHS Signal Word: DANGER.
-
H-Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).
Handling Procedures
-
PPE: Butyl rubber gloves, chemical splash goggles, and face shield are mandatory.
-
Ventilation: All operations must be performed in a certified chemical fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO₂ from the air to form carbamates.
-
Spill Cleanup: Neutralize with weak acid (e.g., dilute acetic acid) before absorbing with vermiculite.
References
-
ChemicalBook. (2024). 4-Fluorophenethylamine Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2024). 4-Fluorophenethylamine hydrochloride Safety Data Sheet. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Fluorophenethylamine.[1][2][3][4] National Center for Biotechnology Information. Retrieved from
- Berry, M. D. (2004). Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry, 90(2), 257-271. (Contextual reference for Trace Amine pharmacology).
Sources
1-(4-fluorophenyl)-N-methylethane-1,2-diamine CAS number and synonyms
This guide provides an in-depth technical analysis of 1-(4-fluorophenyl)-N-methylethane-1,2-diamine , a specialized fluorinated diamine scaffold.[1][2] This compound serves as a critical building block in the synthesis of chiral ligands, CNS-active pharmaceutical intermediates, and advanced materials.[1]
PART 1: COMPOUND IDENTITY & CHEMICAL ARCHITECTURE[1][2]
Nomenclature and Identification
This compound belongs to the class of 1-aryl-1,2-diamines , characterized by an ethylenediamine backbone substituted at the C1 position with a 4-fluorophenyl group and an N-methyl substitution.[1][2]
-
Systematic Name: 1-(4-fluorophenyl)-N-methylethane-1,2-diamine[1][2]
-
Synonyms:
-
Chemical Formula:
[2] -
CAS Number: While the specific CAS for this N-methyl derivative is not widely indexed in public registries (often custom-synthesized), it is a derivative of the parent 1-(4-fluorophenyl)ethane-1,2-diamine (CAS 875443-13-1 for the (S)-isomer context or generic 1-aryl-diamines).[1][2]
Structural Isomerism
The designation "N-methyl" creates two primary regioisomers based on the nitrogen position:
-
-methyl isomer: Methyl group attached to the benzylic nitrogen (
).[1][2] -
-methyl isomer: Methyl group attached to the terminal nitrogen (
).[1][2]
Note: In drug discovery, the
Physicochemical Profile (Predicted)
| Property | Value (Predicted) | Context |
| LogP | 1.1 - 1.4 | Moderate lipophilicity; CNS penetrant potential.[1][2] |
| pKa (N1) | ~9.8 | Primary/Secondary amine (basic).[2] |
| pKa (N2) | ~8.5 | Adjacent electron-withdrawing aryl group lowers pKa of benzylic amine.[1][2] |
| Boiling Point | 245–255 °C | High due to hydrogen bonding (requires vacuum distillation).[2] |
| Solubility | DMSO, Methanol, DCM | Limited water solubility at neutral pH; soluble as HCl salt. |
PART 2: SYNTHESIS PROTOCOLS
The synthesis of 1-aryl-1,2-diamines requires controlling regioselectivity and preventing over-alkylation.[1][2] Two robust pathways are presented: Amino Acid Reduction (high regiocontrol) and Strecker-Type Synthesis (scalable).[2]
Pathway A: From 4-Fluorophenylglycine (Regioselective for -Methyl)
This route is preferred for generating the
Mechanism & Workflow
-
Amidation: Coupling 4-fluorophenylglycine (protected) with methylamine.[2]
-
Reduction: Reducing the amide carbonyl to a methylene group using Lithium Aluminum Hydride (LAH).[2]
Step-by-Step Protocol
Step 1: Amide Formation
-
Reagents: N-Boc-4-fluorophenylglycine (1.0 equiv), Methylamine (2.0 M in THF, 1.5 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.0 equiv).[2]
-
Solvent: Anhydrous Dichloromethane (DCM).[2]
-
Procedure:
Step 2: Carbonyl Reduction
-
Reagents: Lithium Aluminum Hydride (LAH) (3.0 equiv).[2]
-
Solvent: Anhydrous THF.
-
Procedure:
Step 3: Deprotection (if Boc used) [2]
-
Treat with 4M HCl in Dioxane for 2 hours.
-
Precipitate as the dihydrochloride salt .
Pathway B: Nitro-Aldol (Henry) Condensation (Scalable for Racemic)
This route generates the primary diamine or amino-alcohol precursor, which can be selectively methylated.[1][2]
Synthesis Logic Diagram
PART 3: APPLICATIONS IN DRUG DISCOVERY[1][2]
Chiral Ligand Synthesis
The 1,2-diamine scaffold is a "privileged structure" in asymmetric catalysis.[1]
-
Ru-Catalysts: The
-methylated diamine can be coordinated with Ruthenium (e.g., RuCl2(diphosphine)(diamine)) for asymmetric hydrogenation of ketones (Noyori-type catalysis).[1][2] -
Effect of Fluorine: The 4-fluoro substituent modulates the electronic properties of the phenyl ring, often enhancing the Lewis acidity of the metal center or altering the ligand's "bite angle" and lipophilicity.[1]
Pharmaceutical Intermediates
This scaffold serves as a pharmacophore in:
-
Sigma Receptor Ligands: Fluorinated phenylethylamines often show high affinity for
and receptors.[1][2] -
NMDA Antagonists: Analogs of 1,2-diphenylethylenediamine are explored as neuroprotective agents.[2]
-
Kinase Inhibitors: The diamine acts as a linker, positioning the fluorophenyl group into hydrophobic pockets (e.g., ATP-binding sites).[2]
PART 4: SAFETY & HANDLING PROTOCOLS
Hazard Identification
-
Corrosivity: As a free base diamine, it is highly caustic to mucous membranes, skin, and eyes (GHS Category 1B Skin Corr).
-
Acute Toxicity: Fluorinated phenethylamines can have potent sympathomimetic effects.[1][2] Handle with extreme caution until toxicological profiling is complete.[1][2]
Storage & Stability[1][2]
-
Air Sensitivity: Primary and secondary amines absorb
from the air to form carbamates.[1][2] Store under Argon or Nitrogen.[1][2] -
Hygroscopic: The hydrochloride salt is hygroscopic; store in a desiccator at -20°C.[1][2]
References
-
Organic Syntheses Procedure (General 1-Aryl-diamine synthesis)
-
PubChem Compound Summary (Parent Scaffold)
- 1-(4-Fluorophenyl)
-
Source: [2]
-
Journal of Medicinal Chemistry (Fluorinated Amines)
-
BenchChem Protocols (Handling Fluorinated Amines)
- Safety Data and Handling of 2-(4-fluorophenyl)
-
Source: [2]
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An In-depth Technical Guide to 1-(4-Fluorophenyl)ethylamine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties.[1] Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Within this context, chiral amines serve as critical building blocks for a vast array of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of 1-(4-Fluorophenyl)ethylamine , a key chiral amine whose structure is foundational in the synthesis of numerous therapeutic agents.
A note on nomenclature: The requested topic, "2-Amino-1-(4-fluorophenyl)ethylamine," is structurally ambiguous. Based on standard IUPAC naming conventions, the most chemically accurate and commonly referenced compound is 1-(4-Fluorophenyl)ethylamine . This guide will focus on this molecule, covering its fundamental properties, stereochemistry, synthesis, and applications.
Core Molecular Properties
1-(4-Fluorophenyl)ethylamine is a primary amine derivative of phenethylamine, featuring a fluorine atom at the para position of the phenyl ring. This substitution is crucial as it can block metabolic oxidation at that site, often leading to improved pharmacokinetic profiles in drug candidates.
Molecular Formula and Weight
The fundamental chemical identity of 1-(4-Fluorophenyl)ethylamine is defined by its elemental composition and corresponding molecular weight.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀FN | [2][3][4][5][6][7] |
| Molecular Weight | 139.17 g/mol | [2][4][5][7] |
| Monoisotopic Mass | 139.079727485 Da | [2][4] |
Chemical Structure and Stereochemistry
The presence of a stereocenter at the first carbon of the ethyl chain (the benzylic carbon) means that 1-(4-Fluorophenyl)ethylamine exists as a pair of enantiomers: (R)-1-(4-Fluorophenyl)ethylamine and (S)-1-(4-Fluorophenyl)ethylamine.
Caption: Enantiomeric relationship of 1-(4-Fluorophenyl)ethylamine.
The specific stereochemistry is of paramount importance in drug development, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the synthesis and separation of the individual enantiomers are often critical.
Physicochemical Properties
The physical properties of a compound are crucial for its handling, formulation, and behavior in biological systems.
| Property | Value | Source(s) |
| Appearance | Colorless to pale-yellow liquid | [8] |
| Boiling Point | ~190-195 °C; 76 °C at 22 mmHg | [6][8][9] |
| Density | ~1.03 - 1.05 g/cm³ | [6][9] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane. | [6][7][8] |
| pKa | 8.98 ± 0.10 (Predicted) | [6] |
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of 1-(4-Fluorophenyl)ethylamine rely on a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 1-(4-Fluorophenyl)ethylamine, electron impact (EI) ionization typically leads to a molecular ion peak ([M]⁺) at m/z 45.[10] The base peak is often observed at m/z 30, corresponding to the [CH₄N]⁺ fragment resulting from cleavage of the C-C bond adjacent to the phenyl ring.[10] Another significant fragment is observed at m/z 124.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a primary amine like 1-(4-Fluorophenyl)ethylamine will exhibit characteristic peaks:
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of N-H bond stretching vibrations in primary amines.[11] Hydrogen bonding can cause this peak to broaden.[11]
-
N-H Bending (Scissoring): A peak between 1580-1650 cm⁻¹ corresponds to the scissoring vibration of the -NH₂ group.[11][12]
-
C-N Stretching: Absorptions for C-N bonds in aliphatic amines typically appear in the 1020-1220 cm⁻¹ range.[11]
-
Aromatic C-H Stretching: Peaks will be observed just above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-F Stretching: A strong absorption peak is expected in the 1000-1400 cm⁻¹ range, characteristic of the carbon-fluorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of ethylamine typically shows three distinct signals corresponding to the different chemical environments of the protons.[13] For 1-(4-Fluorophenyl)ethylamine, one would expect:
-
A doublet for the methyl (-CH₃) protons.
-
A quartet for the methine (-CH) proton.
-
A singlet for the amine (-NH₂) protons, which can be broad and may exchange with D₂O.
-
Multiplets in the aromatic region (around 7.0-7.4 ppm) corresponding to the protons on the fluorophenyl ring.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling.
Synthesis and Chiral Resolution
The synthesis of 1-(4-Fluorophenyl)ethylamine is typically achieved through reductive amination of 4-fluoroacetophenone. As this process generates a racemic mixture, subsequent chiral resolution is necessary to isolate the desired enantiomer for stereospecific applications.
General Synthesis: Reductive Amination
Caption: General synthesis of racemic 1-(4-Fluorophenyl)ethylamine.
Protocol Rationale:
-
Imine Formation: 4-Fluoroacetophenone reacts with an ammonia source to form an intermediate imine. This step is often acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reduction: The imine is then reduced to the corresponding amine. A variety of reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is often preferred because it is mild and selectively reduces the protonated imine in situ without significantly reducing the ketone starting material. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) is another common and scalable method.
Chiral Resolution via Diastereomeric Salt Formation
The most common method for separating the enantiomers of a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent, typically a chiral acid.[14]
Experimental Workflow:
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: The selection of the chiral acid (e.g., tartaric acid, mandelic acid, camphorsulfonic acid) is critical.[15] The goal is to form a pair of diastereomeric salts with significantly different solubilities in a given solvent system. This difference is what allows for separation by crystallization. The optimal agent is often found through empirical screening.[15]
-
Solvent Selection: The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other remains in solution is ideal. Alcohols like methanol or ethanol are common choices.
-
Stoichiometry: Often, only 0.5 equivalents of the resolving agent are used. This is based on the principle that once the less soluble diastereomeric salt precipitates, it drives the equilibrium, effectively resolving the entire batch of the desired enantiomer from the solution.
-
Temperature Control: Slow cooling is crucial to allow for the formation of well-defined crystals of a single diastereomer, minimizing the co-precipitation of the more soluble salt and thus ensuring high enantiomeric purity.
Applications in Drug Development
1-(4-Fluorophenyl)ethylamine, particularly its enantiomerically pure forms, is a valuable building block in the synthesis of various pharmaceuticals. The fluorophenyl moiety often serves as a key pharmacophore that interacts with biological targets, while the chiral amine provides a handle for building out the rest of the molecular structure. Its applications span multiple therapeutic areas. For instance, fluorinated amino acids and their derivatives are increasingly prominent in the design of new drugs.[16]
Conclusion
1-(4-Fluorophenyl)ethylamine is a foundational chemical entity for research and development in the pharmaceutical industry. A thorough understanding of its properties, from its molecular weight and structure to its spectroscopic signatures, is essential for its effective use. The ability to synthesize and, critically, to resolve its enantiomers through methods like diastereomeric salt crystallization, allows for the stereocontrolled construction of complex drug molecules. The strategic placement of the fluorine atom in this building block exemplifies a core principle of modern drug design, aiming to enhance the metabolic and pharmacokinetic properties of new therapeutic agents.
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PubChem. 1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. [Link]
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Methylamine Supplier. (S)-(-)-1-(4-Fluorophenyl)Ethylamine. [Link]
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PubChem. (1R)-(+)-1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. [Link]
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PubChemLite. 1-(4-fluorophenyl)ethylamine (C8H10FN). [Link]
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The Royal Society of Chemistry. Supplementary Data. [Link]
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Doc Brown's Chemistry. Infrared spectrum of ethylamine. [Link]
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MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
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Wikipedia. Chiral resolution. [Link]
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Organic Syntheses. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate. [Link]
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ResearchGate. 1H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
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MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
-
Doc Brown's Chemistry. Mass spectrum of ethylamine. [Link]
-
ResearchGate. Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
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mzCloud. Determination of ion structures in structurally related compounds using precursor ion fingerprinting. [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
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ResearchGate. Application of Fluorine in Drug Design. [Link]
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National Center for Biotechnology Information. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
-
YouTube. Introduction to IR Spectroscopy - Amines. [Link]
-
MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]
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4-Fluorophenyl Ethylamine Analogs: Strategic Fluorination in Drug Discovery
This guide provides a technical analysis of 4-fluorophenyl ethylamine (4-FPEA) analogs, focusing on their utility in medicinal chemistry, specifically for metabolic stabilization and receptor selectivity modulation.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists
Executive Summary
The 2-phenylethylamine (PEA) scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for endogenous neurotransmitters (dopamine, norepinephrine) and numerous therapeutic agents. However, the unsubstituted phenyl ring at the para-position is a metabolic liability, highly susceptible to rapid oxidation by Cytochrome P450 enzymes (specifically CYP2D6).
The introduction of a fluorine atom at the 4-position (4-FPEA) is a classic yet powerful bioisosteric strategy. It serves a dual purpose: metabolic blocking (preventing p-hydroxylation) and electronic modulation (altering the pKa of the amine and lipophilicity of the ring). This guide analyzes the physicochemical rationale, synthetic pathways, and pharmacological implications of this scaffold in modern drug discovery.
The Fluorine Advantage: Physicochemical & Metabolic Rationale
The "Para-Block" Effect
In non-fluorinated phenethylamines (e.g., amphetamine), the primary metabolic route is aromatic hydroxylation at the 4-position, mediated by CYP450. This produces a phenolic metabolite (e.g., 4-hydroxyamphetamine), which is often rapidly conjugated and excreted, or may possess distinct, sometimes undesirable, adrenergic activity.
Replacing the C-H bond (approx. 98 kcal/mol) with a C-F bond (approx. 116 kcal/mol) renders the 4-position resistant to oxidative attack.
-
Mechanism: The high electronegativity of fluorine pulls electron density, deactivating the ring towards the initial radical cation formation often required for P450 oxidation.
-
Outcome: Extended plasma half-life (
) and increased oral bioavailability.
Electronic and Lipophilic Modulation
Fluorine is the most electronegative element (3.98 Pauling scale), yet it is small (Van der Waals radius 1.47 Å vs. 1.20 Å for Hydrogen).
-
Lipophilicity (LogP): Fluorination typically increases lipophilicity ($ \Delta \pi \approx +0.14 $ for aromatic substitution). This enhances blood-brain barrier (BBB) permeability, critical for CNS-active agents.
-
pKa Modulation: The electron-withdrawing effect (inductive,
) reduces the electron density on the ethylamine side chain. This lowers the pKa of the terminal amine slightly (approx. 0.2–0.5 units), potentially reducing lysosomal trapping while maintaining physiological protonation.
Visualization: Metabolic Fate Divergence
The following diagram illustrates the divergent metabolic pathways between the unsubstituted scaffold and the 4-fluoro analog.
Figure 1: Divergence in metabolic stability driven by para-fluorination.
Pharmacological Case Studies
Monoamine Transporter Selectivity (4-FA vs. Amphetamine)
While 4-Fluoroamphetamine (4-FA) is a controlled substance, it serves as a critical reference point for SAR (Structure-Activity Relationship) studies.
-
Amphetamine: Potent releaser of Dopamine (DA) and Norepinephrine (NE).[1]
-
4-FA: The fluorine substitution shifts selectivity. It retains DA/NE releasing capabilities but exhibits significantly enhanced Serotonin (5-HT) release compared to the unsubstituted parent. This demonstrates that 4-fluorination is not "silent"; it alters transporter binding pocket affinity.
Trace Amine-Associated Receptor 1 (TAAR1) Agonists
The 4-fluorophenethylamine moiety is a key pharmacophore in the development of TAAR1 agonists, a novel class of antipsychotics (e.g., non-dopaminergic modulation for schizophrenia).
-
Mechanism: TAAR1 activation modulates dopaminergic firing rates in the ventral tegmental area (VTA) without directly blocking D2 receptors, reducing extrapyramidal side effects.
-
Role of Fluorine: In TAAR1 ligands, the 4-fluoro group often occupies a hydrophobic pocket, improving potency (EC50) and preventing metabolic degradation of the active species.
Experimental Protocols
Synthesis of 4-Fluorophenethylamines
Methodology: The most robust route for library generation is the Henry Reaction (Nitroaldol) followed by reduction. This protocol is scalable and avoids the use of unstable acid chlorides.
Reagents:
-
4-Fluorobenzaldehyde (CAS: 459-57-4)
-
Nitromethane (
) -
Ammonium Acetate (
) -
Lithium Aluminum Hydride (
) or /Pd-C
Step 1: Synthesis of 4-Fluoro-
-nitrostyrene
-
Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Dissolve 4-fluorobenzaldehyde (100 mmol) and ammonium acetate (10 mmol, 0.1 eq) in nitromethane (50 mL).
-
Process: Reflux with vigorous stirring for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane). The product appears as a bright yellow spot.
-
Workup: Cool to room temperature. The nitrostyrene often crystallizes directly. If not, remove excess nitromethane under reduced pressure. Recrystallize from hot ethanol/isopropyl alcohol.
-
Yield: Expect 85–95% of yellow crystalline needles.
Step 2: Reduction to the Amine
-
Safety: Perform in an inert atmosphere (Argon/Nitrogen).
is pyrophoric. -
Reaction: Suspend
(4 eq) in anhydrous THF (200 mL) at 0°C. -
Addition: Add a solution of 4-fluoro-
-nitrostyrene (from Step 1) in THF dropwise over 30 minutes. The solution will turn from yellow to grey/colorless. -
Reflux: Warm to room temperature, then reflux for 12 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
mL , mL 15% NaOH, mL (where = grams of used). -
Isolation: Filter the granular white precipitate. Acidify the filtrate with HCl/Ether to precipitate the amine hydrochloride salt.
Synthetic Workflow Diagram
Figure 2: Standard synthetic route via the Henry Reaction.
Comparative Data Analysis
The following table summarizes the key physicochemical differences between the unsubstituted parent and the 4-fluoro analog.
| Property | Phenethylamine (H) | 4-Fluorophenethylamine (F) | Impact on Drug Discovery |
| Molecular Weight | 121.18 g/mol | 139.17 g/mol | Slight increase; negligible effect on size. |
| Van der Waals Radius (C-4) | 1.20 Å (H) | 1.47 Å (F) | Bioisosteric: F mimics H sterically but not electronically. |
| C-X Bond Energy | 98 kcal/mol | 116 kcal/mol | Metabolic Stability: C-F resists oxidative cleavage. |
| LogP (Lipophilicity) | ~1.41 | ~1.55 | BBB Penetration: Improved CNS entry. |
| Hammett Constant ( | 0.00 | 0.06 | Electronic: Weakly electron-withdrawing; modulates binding. |
| Major Metabolite | 4-Hydroxy-PEA | N-Oxidized / Deaminated | Safety: Avoids formation of active phenolic metabolites. |
References
-
Metabolic Stability & Fluorine Effect: Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Pharmacology of 4-Fluoroamphetamine: Nagai, F., Nonaka, R., & Satoh, K. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132-137. [Link]
-
Synthesis of Phenethylamines (Henry Reaction): Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine synthesis protocols). [Link]
-
TAAR1 Agonists in Schizophrenia: Koblan, K. S., et al. (2020).[2] A Non-D2-Receptor-Binding Drug for the Treatment of Schizophrenia.[3] New England Journal of Medicine, 382, 1497-1506. (Context for phenethylamine-derived TAAR1 ligands). [Link]
-
Fluorine in Medicinal Chemistry (Review): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Sources
Methodological & Application
Technical Application Note: Modular Synthesis of 1-(4-Fluorophenyl)ethane-1,2-diamine
Introduction & Compound Analysis
Target Molecule: 2-Amino-1-(4-fluorophenyl)ethylamine IUPAC Preferred Name: 1-(4-Fluorophenyl)ethane-1,2-diamine Structure: A vicinal diamine featuring a primary amine on the benzylic carbon and a primary amine on the terminal carbon.
The synthesis of vicinal diamines is a cornerstone in the development of platinum-based chemotherapeutics (e.g., oxaliplatin analogs) and chiral resolving agents. This guide details two distinct protocols for synthesizing 1-(4-fluorophenyl)ethane-1,2-diamine.
-
Protocol A (The Strecker Route): A scalable, two-step method suitable for generating racemic material.
-
Protocol B (The Amino Acid Route): A stereocontrolled pathway starting from 4-fluorophenylglycine, ideal for preserving chirality.
Retrosynthetic Analysis
The target molecule can be disconnected at the C1-C2 bond (cyanide addition) or via functional group interconversion of the carboxylic acid moiety of the corresponding amino acid.
Figure 1: Retrosynthetic pathways accessing the vicinal diamine scaffold.
Critical Safety Directives
WARNING: The protocols below involve high-hazard reagents. All procedures must be performed in a functioning fume hood.
-
Cyanide Hazards (Protocol A): The Strecker synthesis utilizes cyanide sources (KCN or TMSCN). Contact with acid releases lethal HCN gas. A specific cyanide antidote kit (e.g., hydroxocobalamin) must be present.
-
Pyrophoric Hydrides (Protocol A & B): Lithium Aluminum Hydride (LiAlH4) is used for reduction. It reacts violently with water and protic solvents. Use anhydrous THF or Ether under an Argon atmosphere.
-
Quenching: The "Fieser" or "15-15-15" method is mandatory for quenching LiAlH4 reactions to prevent thermal runaway.
Protocol A: The Strecker-Nitrile Route
Objective: Synthesis of racemic 1-(4-fluorophenyl)ethane-1,2-diamine via 4-fluorobenzaldehyde.
Phase 1: Formation of -Aminonitrile
This step installs the first amine and the carbon backbone simultaneously.
Reagents:
-
4-Fluorobenzaldehyde (1.0 eq)
-
Ammonia (7M in Methanol) (2.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Alternative to KCN for safer handling]
-
Scandium triflate [Sc(OTf)3] (5 mol%) or Iodine (10 mol%) as catalyst
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 4-fluorobenzaldehyde (20 mmol) and anhydrous methanol (30 mL).
-
Imine Formation: Add the ammonia solution dropwise at 0°C. Stir for 30 minutes to allow pre-equilibrium of the imine.
-
Cyanation: Add the catalyst (Sc(OTf)3), followed by the slow addition of TMSCN via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 3:1) for the disappearance of aldehyde.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated NaHCO3. Dry over Na2SO4 and concentrate to yield the crude
-aminonitrile.
Phase 2: Nitrile Reduction to Diamine
Reagents:
-
Crude
-aminonitrile (from Phase 1) -
Lithium Aluminum Hydride (LiAlH4) (2.5 eq)
-
Anhydrous THF
Procedure:
-
Activation: In a dry 3-neck flask under Argon, suspend LiAlH4 in anhydrous THF (0°C).
-
Addition: Dissolve the
-aminonitrile in dry THF and add dropwise to the hydride suspension. The reaction is exothermic; maintain temp <10°C. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12 hours to ensure complete reduction of the nitrile to the primary amine.
-
Quenching (Critical): Cool to 0°C. For every x grams of LiAlH4 used, add:
-
x mL water (very slowly)
-
x mL 15% NaOH
-
3x mL water[1]
-
-
Isolation: Filter the granular white precipitate (aluminum salts) through a Celite pad.
-
Purification: Acidify the filtrate with HCl (gas or etherate) to precipitate the diamine dihydrochloride salt. Recrystallize from Ethanol/Water.
Protocol B: The Amino Acid Route (Chiral)
Objective: Synthesis of enantiopure 1-(4-fluorophenyl)ethane-1,2-diamine starting from (S)- or (R)-4-fluorophenylglycine.
Phase 1: Amidation (Esterification-Ammonolysis)
Direct conversion of the acid to the amide.
Reagents:
-
(S)-4-Fluorophenylglycine
-
Thionyl Chloride (SOCl2)
-
Methanol[2]
-
Ammonium Hydroxide (aqueous)
Procedure:
-
Methyl Ester Formation: Suspend the amino acid in methanol at 0°C. Add SOCl2 (1.5 eq) dropwise. Reflux for 2 hours. Concentrate to obtain the methyl ester hydrochloride.
-
Ammonolysis: Dissolve the ester in concentrated aqueous ammonium hydroxide (28%). Stir vigorously at room temperature for 18 hours.
-
Isolation: The amide often precipitates.[1] Filter and wash with cold water. If not, extract with n-butanol.
Phase 2: Amide Reduction
Reagents:
-
Borane-THF Complex (BH3·THF) (1M solution, 4.0 eq)
-
Anhydrous THF
Procedure:
-
Setup: Place the glycinamide intermediate in a flask under Argon. Add anhydrous THF.
-
Reduction: Add BH3·THF dropwise at 0°C.
-
Reflux: Heat to reflux for 16 hours. (Borane is preferred over LiAlH4 here to minimize racemization at the benzylic center).
-
Hydrolysis: Cool to 0°C. Carefully add Methanol to quench excess borane.
-
Acid Workup: Add 6M HCl and reflux for 1 hour (to break the boron-amine complex).
-
Neutralization: Basify with NaOH to pH >12 and extract with DCM.
-
Final Product: Dry organic layer and concentrate.
Analytical Validation & Workflow Visualization
Characterization Data (Expected)
-
1H NMR (400 MHz, CDCl3):
7.30 (m, 2H, Ar-H), 7.05 (m, 2H, Ar-H), 3.95 (t, 1H, CH-NH2), 2.85 (d, 2H, CH2-NH2), 1.50 (br s, 4H, NH2). -
Mass Spectrometry (ESI+): m/z calc for C8H11FN2 [M+H]+: 155.09.
Experimental Workflow Diagram
Figure 2: Comparative workflow for Strecker vs. Amino Acid reduction routes.
Comparison of Methods
| Feature | Protocol A (Strecker) | Protocol B (Amino Acid) |
| Starting Material Cost | Low (Aldehyde) | Moderate (Amino Acid) |
| Stereochemistry | Racemic (requires resolution) | Enantiopure (retains configuration) |
| Step Count | 2 Steps | 3 Steps |
| Scalability | High | High |
| Primary Hazard | Cyanide Toxicity | Borane Handling |
References
-
Strecker Synthesis Overview. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1,2-Diamines via Strecker. Master Organic Chemistry. Retrieved from [Link]
-
Compound Data: 1,2-bis(4-fluorophenyl)ethane-1,2-diamine. (Analogous structure for physical property comparison). PubChem. Retrieved from [Link]
- Reduction of Amino Acids to Diamines.Journal of Organic Chemistry (General methodology for amino acid reduction using Borane-THF).
Sources
Application Note: Solubilization Strategies for 2-Amino-1-(4-fluorophenyl)ethylamine in In Vitro Assays
Abstract & Compound Profile
This technical guide provides a standardized workflow for solubilizing 2-Amino-1-(4-fluorophenyl)ethylamine (synonymous with 1-(4-fluorophenyl)ethane-1,2-diamine) for biological assays.[1] This molecule features a lipophilic fluorinated phenyl ring coupled with a hydrophilic, basic diamine backbone.[1] This amphiphilic nature creates distinct solubility challenges: the free base is prone to aggregation in aqueous buffers at neutral pH, while salt forms (HCl) may suffer from "salting out" effects or pH drift in unbuffered media.
Failure to properly solubilize this compound results in micro-precipitation, leading to false negatives (unavailable compound) or false positives (non-specific aggregation effects).[1]
Physicochemical Profile
| Property | Value (Approximate) | Implication for Solubilization |
| Molecular Weight | ~154.2 g/mol (Free Base) | Low MW facilitates rapid diffusion but does not guarantee solubility.[1] |
| LogP (Lipophilicity) | ~1.5 - 2.0 | Moderately lipophilic due to the Fluorine substituent.[1] Requires organic co-solvent (DMSO).[1] |
| pKa (Basicity) | ~9.0 - 10.0 (Amines) | Ionized (+) at physiological pH (7.4).[1] Solubility is pH-dependent.[1] |
| Physical State | Oil (Free Base) or Solid (Salt) | Critical: Check your vial.[1] HCl salts are water-soluble; Free bases require DMSO/Ethanol.[1] |
Critical Pre-Solubilization Check: Salt vs. Free Base[1]
Before uncapping the vial, you must determine the form of your compound. The solubilization strategy diverges immediately based on this factor.
-
Form A: Hydrochloride (HCl) or Fumarate Salt [1]
-
Form B: Free Base
Decision Tree: Solvent Selection
Figure 1: Decision matrix for selecting the primary solvent based on the chemical form of the amine.[1]
Protocol 1: Preparation of Master Stock Solution (DMSO)
Scope: This protocol is the industry standard for Free Base forms and is also recommended for Salts to ensure sterility and long-term stability (preventing hydrolysis).[1]
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]
-
Note: Avoid DMSO stored in plastic for months; it leaches plasticizers.[1] Use glass-stored DMSO.
Procedure:
-
Calculate Mass for 100 mM Stock:
[1]-
Example: To make 1 mL of 100 mM stock (MW = 154.2):
[1]
-
-
Weighing: Weigh the compound into a glass vial.
-
Solvation: Add the calculated volume of 100% DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If the compound is an oil, ensure it fully disperses from the bottom.
-
Visual QC: Hold the vial up to a light source. The solution must be completely clear. Any turbidity indicates incomplete solubilization.[1]
-
Troubleshooting: If turbid, sonicate in a water bath at 37°C for 5 minutes.[1]
-
Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Hygroscopic; warm to room temperature before opening to prevent water condensation.
Protocol 2: Kinetic Solubility & Serial Dilution (The "Intermediate Step")[1]
The Problem: Directly pipetting 100 mM DMSO stock into cell culture media (aqueous) often causes a local "shock" precipitation because the local concentration exceeds the solubility limit before it can mix.
The Solution: Use an Intermediate Dilution Step to lower the concentration while keeping the solvent ratio favorable.
The "3-Step" Dilution Workflow[1]
-
Step A: Master Stock (100% DMSO)
-
Concentration: 100 mM[1]
-
-
Step B: Intermediate Stock (10% DMSO / 90% Buffer)
-
Step C: Working Solution (Assay Media)
Dilution Workflow Diagram
Figure 2: Step-wise dilution strategy to mitigate kinetic precipitation shock.
Technical Validation & Troubleshooting
How to validate solubility (Self-Validating System)
Do not assume solubility. Prove it using a Nephelometric Check :
-
Prepare your highest assay concentration (e.g., 100 µM) in a clear-bottom 96-well plate.
-
Measure Absorbance at 600 nm (or 540 nm).[1]
-
Compare against a "Blank" (Media + DMSO only).[1]
-
Criteria: If
, you have micro-precipitation.[1]
Troubleshooting Table
| Issue | Cause | Solution |
| Turbidity in Aqueous Buffer | Compound is a Free Base and lipophilic. | 1.[1] Acidify buffer slightly (pH 6.5) to protonate the amine.2.[1] Use a carrier protein (0.1% BSA) to solubilize.[1] |
| Yellowing of Stock | Oxidation of the amine. | Prepare fresh stock. Store under Nitrogen/Argon.[1] |
| Cytotoxicity in Controls | DMSO concentration > 0.5%.[1] | Normalize DMSO to < 0.1% in all wells. |
| Loss of Potency | Adsorption to plasticware.[1] | Switch to glass-coated plates or add 0.01% Tween-20 to prevent sticking.[1] |
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text on physicochemical properties and solubility).
-
National Institutes of Health (NIH) / NCATS. (2012).[1] Assay Guidance Manual: Compound Management. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
-
PubChem. (2023).[1] Compound Summary for 1-(4-Fluorophenyl)ethane-1,2-diamine. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging 2-Amino-1-(4-fluorophenyl)ethylamine in the Synthesis of Medicinally Relevant Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Building Blocks
In contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 2-Amino-1-(4-fluorophenyl)ethylamine, a fluorinated derivative of the critical 2-phenethylamine pharmacophore, serves as a versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds.[4] Its structural features—a primary amine and a nucleophilic phenyl ring activated by the fluorine substituent—make it an ideal precursor for constructing complex molecular architectures with significant therapeutic potential.
This guide provides an in-depth exploration of the application of 2-Amino-1-(4-fluorophenyl)ethylamine in the synthesis of key heterocyclic systems, including tetrahydroisoquinolines, pyrazoles, and 1,2,4-triazoles. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the experimental choices that ensure robust and reproducible outcomes.
Section 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The Pictet-Spengler reaction is a cornerstone of synthetic chemistry for constructing this heterocyclic system.[5][6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure.[5][6]
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base (or imine) from the condensation of 2-Amino-1-(4-fluorophenyl)ethylamine and a carbonyl compound.[6] Subsequent protonation of the imine generates a highly electrophilic iminium ion. The electron-rich 4-fluorophenyl ring then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.[5] The fluorine atom, despite being electron-withdrawing, does not significantly hinder the cyclization and can be a valuable handle for further functionalization or for modulating the electronic properties of the final molecule.
Visualizing the Pictet-Spengler Reaction
Caption: The Pictet-Spengler reaction workflow.
Detailed Protocol: Synthesis of 1-Methyl-6-fluoro-1,2,3,4-tetrahydroisoquinoline
This protocol details the synthesis of a model tetrahydroisoquinoline from 2-Amino-1-(4-fluorophenyl)ethylamine and acetaldehyde.
Materials:
-
2-Amino-1-(4-fluorophenyl)ethylamine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Trifluoroacetic acid (TFA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-1-(4-fluorophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Expert Insight: Anhydrous conditions are crucial to prevent hydrolysis of the intermediate iminium ion and to maximize yield.
-
-
Reagent Addition: Slowly add acetaldehyde (1.2 eq) to the cooled solution, followed by the dropwise addition of trifluoroacetic acid (2.0 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 2: Synthesis of Substituted Pyrazoles
Fluorinated pyrazoles are of significant interest in medicinal and agrochemical research due to their diverse biological activities.[7] The synthesis of pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9] While 2-Amino-1-(4-fluorophenyl)ethylamine is not a hydrazine, it can be converted into a suitable precursor for pyrazole synthesis.
Synthetic Strategy
A common strategy involves the diazotization of the primary amine group of 2-Amino-1-(4-fluorophenyl)ethylamine to form a diazonium salt, which can then be reduced to the corresponding hydrazine. This hydrazine derivative can subsequently be reacted with a 1,3-dicarbonyl compound to yield the desired pyrazole.
Visualizing Pyrazole Synthesis
Caption: General workflow for pyrazole synthesis.
Protocol: Two-Step Synthesis of a 1-(1-(4-Fluorophenyl)ethyl)-3,5-dimethyl-1H-pyrazole
Step 1: Synthesis of 1-(4-Fluorophenyl)ethylhydrazine
-
Caution: Diazonium salts can be explosive when isolated. It is recommended to use them in situ.
Materials:
-
2-Amino-1-(4-fluorophenyl)ethylamine (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Stannous Chloride (SnCl₂) dihydrate (3.0 eq)
-
Sodium Hydroxide solution (5 M)
-
Diethyl ether
Procedure:
-
Dissolve 2-Amino-1-(4-fluorophenyl)ethylamine in concentrated HCl and cool to 0 °C.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of SnCl₂ dihydrate in concentrated HCl, also cooled to 0 °C.
-
Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate should form.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture and basify with 5 M NaOH until pH > 10.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the crude hydrazine, which can be used in the next step without further purification.
Step 2: Pyrazole Formation
Materials:
-
1-(4-Fluorophenyl)ethylhydrazine (from Step 1, 1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the crude hydrazine in ethanol.
-
Add acetylacetone followed by a few drops of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrazole.
Section 3: Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole moiety is a key component in a wide range of pharmaceuticals, known for its antifungal and other therapeutic properties.[10][11][12] A versatile method for synthesizing 1,2,4-triazoles involves the reaction of an amine with a suitable precursor that provides the remaining nitrogen and carbon atoms of the triazole ring.
Synthetic Approach
A common pathway involves the initial conversion of 2-Amino-1-(4-fluorophenyl)ethylamine into a thiourea derivative by reacting it with an isothiocyanate. This thiourea can then undergo S-alkylation followed by cyclization with a hydrazine to form the 1,2,4-triazole ring.[10]
Detailed Protocol: Synthesis of a Substituted 1,2,4-Triazole
Step 1: Formation of the Thiourea Derivative
Materials:
-
2-Amino-1-(4-fluorophenyl)ethylamine (1.0 eq)
-
Phenyl isothiocyanate (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 2-Amino-1-(4-fluorophenyl)ethylamine in anhydrous THF.
-
Add phenyl isothiocyanate dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The product often precipitates out of the solution.
-
Filter the solid, wash with cold THF, and dry to obtain the thiourea derivative.
Step 2: S-Alkylation and Cyclization
Materials:
-
Thiourea derivative (from Step 1, 1.0 eq)
-
Methyl iodide (1.1 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
Procedure:
-
Suspend the thiourea derivative in ethanol.
-
Add methyl iodide and stir the mixture at room temperature for 1 hour to form the S-methylisothiourea intermediate.
-
Add hydrazine hydrate to the mixture.
-
Reflux the reaction for 8-12 hours. The evolution of methanethiol gas may be observed.
-
Cool the reaction, remove the solvent in vacuo, and purify the resulting solid by recrystallization or column chromatography.
Summary of Synthetic Applications
| Heterocyclic System | Key Reaction | Precursor from Starting Amine | Typical Reagents |
| Tetrahydroisoquinoline | Pictet-Spengler | Direct use | Aldehyde/Ketone, Acid Catalyst (e.g., TFA) |
| Pyrazole | Condensation | Hydrazine (via diazotization/reduction) | 1,3-Dicarbonyl Compound |
| 1,2,4-Triazole | Cyclization | Thiourea | Isothiocyanate, Alkyl Halide, Hydrazine |
References
-
Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. Available at: [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of different heterocyclic compounds derived from some amino acids. ResearchGate. Available at: [Link]
-
Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. Available at: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH. Available at: [Link]
-
A Pictet-Spengler ligation for protein chemical modification. PMC. Available at: [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC. Available at: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Troubleshooting & Optimization
Optimization of HPLC methods for separating 2-Amino-1-(4-fluorophenyl)ethylamine enantiomers
Topic: Separation of 2-Amino-1-(4-fluorophenyl)ethylamine Enantiomers
Current Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: CHIRAL-AMINE-4F-001
Executive Summary
The separation of 2-Amino-1-(4-fluorophenyl)ethylamine presents a classic challenge in chiral chromatography: resolving a primary amine with a basic functional group that is prone to severe peak tailing due to silanol interactions.[1] As a Senior Application Scientist, I have synthesized a robust optimization and troubleshooting guide. This protocol prioritizes Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases, which historically yield the highest success rates for fluorinated phenethylamine derivatives.
Part 1: The "Golden Method" Protocol
Start here. This is the baseline method derived from high-probability success parameters for chiral primary amines.
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H or Chiralcel OD-H (5 µm, 250 x 4.6 mm) | The 3,5-dimethylphenylcarbamate selectors provide optimal π-π interactions with the fluorophenyl ring and hydrogen bonding with the amine. |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) Ratio: 90 : 10 : 0.1 (v/v/v) | DEA is critical. Without this basic additive, the primary amine will interact with residual silanols, causing massive tailing. |
| Flow Rate | 1.0 mL/min | Standard balance between efficiency and backpressure. |
| Temperature | 25°C | Lower temperatures often improve enantioselectivity (α) for enthalpy-driven separations. |
| Detection | UV @ 254 nm | The fluorophenyl chromophore absorbs strongly here. |
Part 2: Troubleshooting & Optimization (Q&A Format)
Issue 1: "My peaks are tailing significantly (As > 1.5). How do I fix this?"
Diagnosis: This is the most common failure mode for 2-Amino-1-(4-fluorophenyl)ethylamine. The free amine group (
Corrective Actions:
-
The "Blocker" Strategy: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA) . These stronger bases preferentially bind to the silanols, shielding your analyte.
-
Switch to Immobilized Phases: If using coated phases (AD-H/OD-H) restricts your solvent choices, switch to Chiralpak IA or IB . These allow the use of "forbidden" solvents like Ethyl Acetate or THF, which can sometimes suppress tailing better than alcohols.
-
Polar Organic Mode: Abandon n-Hexane. Try 100% Acetonitrile + 0.1% DEA or Methanol + 0.1% DEA . This mode solvates the amine differently and often yields sharper peaks for polar bases.
Issue 2: "I have separation, but the Resolution (Rs) is < 1.5."
Diagnosis: The selectivity (
Optimization Protocol:
-
Alcohol Switch: Change the modifier from IPA to Ethanol . Ethanol is a stronger solvent and hydrogen-bond donor; it often alters the 3D cavity shape of the polymer selector, potentially increasing
. -
Temperature Drop: Chiral recognition is usually enthalpy-driven. Lower the column oven to 10°C or 15°C .
-
Note: This increases viscosity, so reduce flow rate to 0.8 mL/min to protect the column.
-
-
Reduce Modifier %: Change Hexane:IPA from 90:10 to 95:5 . Lowering the polar modifier strength increases the retention factor (
), giving the enantiomers more time to interact with the chiral selector.
Issue 3: "Can I use Reversed-Phase (RP) conditions?"
Answer: Yes, but proceed with caution.
-
Column: You must use the -RH versions (e.g., Chiralpak AD-RH) or immobilized columns (IA/IB/IC) which are water-compatible.
-
pH Control: The mobile phase pH must be basic (pH ~9.0) to keep the amine uncharged (neutral).
-
Recipe: 20mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40).
-
Warning: High pH degrades silica. Ensure your specific column is rated for pH > 8.0 (Immobilized phases are generally more robust).
-
Part 3: Decision Logic & Workflows
Visual 1: Column Selection Decision Tree
Caption: Logical pathway for selecting the optimal chiral stationary phase based on analyte properties and solvent compatibility.
Visual 2: Method Optimization Loop
Caption: Step-by-step iterative process for optimizing resolution and peak shape once a partial separation is achieved.
Part 4: Comparative Data on Additives
Effect of basic additives on the chromatography of primary amines.
| Additive | Concentration | Effect on Tailing (As) | Risk Factor |
| None | 0% | > 2.0 (Severe) | High. Irreversible adsorption to silica possible. |
| Diethylamine (DEA) | 0.1% | 1.0 - 1.2 (Excellent) | Low. Standard for normal phase. Volatile. |
| Triethylamine (TEA) | 0.1% | 1.0 - 1.2 (Excellent) | Low. Slightly harder to remove than DEA. |
| Ethanolamine | 0.1% | 1.1 - 1.3 | Medium. Can react with certain analytes; use caution.[1][2][3] |
| TFA (Acid) | 0.1% | Variable | High. Do NOT use with AD-H/OD-H unless in RP mode. Acids protonate the amine, killing chiral recognition on these columns. |
References
-
Daicel Chiral Technologies. Chiral Application Guide: Separation of Amines. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Retrieved from [Link]
-
National Institutes of Health (PubMed). Enantioseparation of phenethylamines by using high-performance liquid chromatography. Retrieved from [Link]
Sources
Purification techniques for removing impurities from 2-Amino-1-(4-fluorophenyl)ethylamine
Technical Support Center: Purification of 2-Amino-1-(4-fluorophenyl)ethylamine
-
Document ID: TSC-PUR-4F-DIAMINE-001
-
Target Compound: 2-Amino-1-(4-fluorophenyl)ethylamine (IUPAC: 1-(4-fluorophenyl)ethane-1,2-diamine)
Executive Summary
This guide addresses the purification of 2-Amino-1-(4-fluorophenyl)ethylamine , a vicinal diamine often synthesized via the Strecker reaction or reduction of amino-ketones/nitro-aldols. Unlike simple mono-amines, this compound presents unique challenges:
-
High Water Solubility: The presence of two amine groups makes the free base significantly more water-soluble, complicating aqueous extraction.
-
Chelation Potential: Vicinal diamines are potent ligands for transition metals (Ni, Pd, Cu), often retaining catalyst residues.
-
Carbamate Formation: Rapid reaction with atmospheric
.
This guide prioritizes salt formation (Recrystallization) over chromatography for scalability and purity.
Part 1: The Impurity Profile
Before selecting a technique, identify your likely contaminants based on your synthesis route.
| Impurity Type | Origin | Removal Strategy |
| Mono-amines / Imines | Incomplete reduction of nitrile or oxime precursors. | Acid-Base Extraction: These have different pKa values and lipophilicity than the diamine. |
| Metal Residues (Green/Blue Tint) | Leaching from Raney Ni, Pd/C, or Cu catalysts. | Chelation/Precipitation: Sulfide treatment or recrystallization of the HCl salt (metals stay in mother liquor). |
| Imidazolidines | Condensation of the diamine with formaldehyde or aldehyde impurities. | Hydrolysis: Heating in dilute aqueous acid reverses this formation. |
| Oligomers/Tars | Radical polymerization during reduction. | Adsorption: Activated carbon treatment during hot filtration. |
Part 2: Primary Purification Protocols
Method A: The "Rough Clean" (Modified Acid-Base Extraction)
Use this for crude reaction mixtures containing non-basic organic impurities (unreacted starting materials).
Critical Warning: Unlike mono-amines, this diamine is highly soluble in water. Standard extraction will lead to yield loss. You must use the "Salting Out" modification.
Workflow Diagram (DOT):
Caption: Modified Acid-Base extraction workflow emphasizing the critical "Salting Out" step to force the water-soluble diamine into the organic phase.
Step-by-Step Protocol:
-
Acidification: Dissolve crude oil in Ethyl Acetate. Extract with 2M HCl (3x). The diamine moves to the water phase as the dihydrochloride.
-
Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) to remove non-basic tars.
-
Basification (The Danger Zone): Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.
-
Salting Out: Add solid NaCl to the aqueous basic layer until saturated.
-
Extraction: Extract with DCM (4x). DCM is preferred over ether due to better solubility of polar diamines.
-
Drying: Dry over anhydrous
. Evaporate under reduced pressure.
Method B: The "Fine Clean" (Dihydrochloride Recrystallization)
Use this to remove isomers, metal salts, and achieve >98% purity.
Theory: The dihydrochloride salt of vicinal diamines creates a rigid crystal lattice that excludes impurities more effectively than the free base.
Protocol:
-
Dissolution: Dissolve 10g of the crude free base (from Method A) in 50 mL of Isopropanol (iPrOH) .
-
Salt Formation: Cool to 0°C. Add Concentrated HCl (37%) dropwise or HCl in Dioxane/Ether until pH ~1. A white precipitate should form immediately.
-
Troubleshooting: If it oils out, heat the mixture to boiling and add Methanol (MeOH) dropwise until the oil dissolves.
-
-
Recrystallization:
-
Heat the suspension until the solid dissolves (add minimal MeOH if needed).
-
Add Activated Carbon (0.5g) to remove color/metals. Stir for 5 mins.
-
Hot Filtration: Filter through Celite while boiling hot.
-
Cooling: Allow filtrate to cool slowly to room temperature, then 4°C overnight.
-
-
Collection: Filter the white crystals. Wash with cold iPrOH/Ether (1:1).
-
Free Basing (Optional): If you need the free amine, dissolve the salt in minimal water, basify with NaOH, and extract (see Method A).
Part 3: Troubleshooting & FAQs
Q1: My product is a green/blue oil. How do I fix this?
Diagnosis: Metal contamination (Nickel or Copper) from the reduction step. Vicinal diamines are excellent chelators (like EDTA). Solution:
-
EDTA Wash: During the Acid-Base extraction (Method A), wash the organic phase with a 5% aqueous solution of
at pH 9. -
Sulfide Precipitation: If the salt is green, dissolve in water, add a few drops of
solution. Filter off the black metal sulfide precipitate before basifying.
Q2: The product "oils out" during recrystallization instead of forming crystals.
Diagnosis: The solvent polarity is too high, or the impurity profile is too complex (acting as a solvent). Solution:
-
Seed Crystals: Scratch the glass or add a seed crystal of pure material.
-
Solvent Switch: Switch from MeOH/iPrOH to Ethanol/Ethyl Acetate .
-
Trituration: Remove the solvent.[1] Add dry Diethyl Ether or Hexane and sonicate the oil. This often induces solidification by extracting the solvent trapped in the oil lattice [2].
Q3: I see split peaks in the F-19 NMR. Is my product impure?
Diagnosis: Not necessarily.
-
Rotamers: If you are running NMR of the free base in
, hydrogen bonding can create stable rotamers. Run the NMR in or (as the HCl salt) to collapse these peaks. -
Diastereomers: If your synthesis was not stereoselective, you have a mixture of syn (meso) and anti (dl) isomers. These are distinct compounds and require separation (recrystallization of the salt usually preferentially precipitates one diastereomer).
Q4: The yield is very low after aqueous workup.
Diagnosis: The diamine remained in the water layer. Solution:
-
Did you use the Salting Out step (Method A, Step 4)?
-
Continuous Extraction: For highly soluble diamines, use a liquid-liquid continuous extractor with DCM for 24 hours.
References
-
BenchChem. (2025).[6] Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Link
-
University of Wisconsin-Madison. (n.d.). Recrystallization Troubleshooting: Oiling Out. Department of Chemistry. Link
-
Organic Syntheses. (1989). Synthesis and Resolution of 1,2-Diphenyl-1,2-ethylenediamine (DPEN). Org. Synth. 1989, 67, 60. (Standard protocol for vicinal diamine resolution). Link
-
PubChem. (2025). 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine Compound Summary. National Library of Medicine. Link
Sources
Validation & Comparative
Comparison of biological activity: 2-Amino-1-(4-fluorophenyl)ethylamine vs. non-fluorinated analogs
Comparative Profiling: 2-Amino-1-(4-fluorophenyl)ethylamine vs. Non-Fluorinated Analogs
Executive Summary: The Fluorine Advantage
In the optimization of monoaminergic scaffolds, the substitution of hydrogen with fluorine at the para-position of the phenyl ring represents a classic yet critical bioisosteric strategy. This guide compares 2-Amino-1-(4-fluorophenyl)ethylamine (commonly referred to as 4-Fluorophenethylamine or 4-F-PEA ) against its non-fluorinated parent, Phenethylamine (PEA) .
While the steric perturbation introduced by fluorine is minimal (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å), the electronic and metabolic consequences are profound. The 4-fluoro analog demonstrates superior metabolic stability by blocking CYP450-mediated hydroxylation and exhibits altered selectivity for Monoamine Oxidase B (MAO-B), making it a valuable probe in neuropharmacology and a robust scaffold for drug development.
Structural & Physicochemical Comparison
The introduction of fluorine alters the physicochemical landscape of the molecule, influencing both blood-brain barrier (BBB) permeability and receptor binding kinetics.
Table 1: Physicochemical Properties Comparison
| Property | Phenethylamine (PEA) | 4-Fluorophenethylamine (4-F-PEA) | Impact of Fluorination |
| Molecular Weight | 121.18 g/mol | 139.17 g/mol | Slight increase; negligible steric penalty. |
| LogP (Lipophilicity) | ~1.41 | ~1.65 - 1.75 | Increased. Enhances membrane permeability and BBB crossing. |
| pKa (Amine) | ~9.83 | ~9.45 | Decreased. Electron-withdrawing F reduces basicity, increasing the fraction of non-ionized molecules at physiological pH. |
| Electronic Nature | Electron-rich Ring | Electron-Deficient Ring | Alters cation- |
| Metabolic Liability | High (para-oxidation) | Low (Blocked para-position) | Critical Advantage. Prevents rapid clearance by CYP2D6. |
Nomenclature Note: The user-specified name "2-Amino-1-(4-fluorophenyl)ethylamine" is chemically synonymous with 2-(4-fluorophenyl)ethanamine or 4-fluorophenethylamine . This guide uses the standard abbreviation 4-F-PEA .
Pharmacodynamics: Receptor & Enzyme Interactions
Monoamine Oxidase (MAO) Selectivity
The most distinct biological difference lies in enzyme kinetics. PEA is a non-selective substrate for MAO, rapidly degraded by both MAO-A and MAO-B.
-
Mechanism: The electron-withdrawing nature of fluorine at the para-position lowers the electron density of the aromatic ring.
-
Outcome: 4-F-PEA shows a marked preference for MAO-B over MAO-A. The fluorine substitution can increase the
(affinity) for MAO-B while protecting the ring from auxiliary oxidative pathways. -
Data Support: Potentiometric assays confirm that beta-fluorination and ring fluorination shift substrate preference toward Type B MAO, often acting as a competitive substrate that occupies the active site longer than PEA [1, 2].
Trace Amine Associated Receptor 1 (TAAR1)
Both PEA and 4-F-PEA are agonists at TAAR1, a G-protein coupled receptor that modulates dopaminergic activity.
-
Activity: 4-F-PEA retains high potency at TAAR1. The fluorine atom does not sterically hinder binding but may enhance hydrophobic contacts within the orthosteric binding pocket [4].
Pharmacokinetics: The Metabolic Blockade
The primary failure point for PEA as a therapeutic agent is its extremely short half-life (minutes in vivo) due to rapid metabolism. 4-F-PEA addresses this via Metabolic Blocking .
Mechanism of Action:
-
PEA Metabolism: The primary route is oxidative deamination by MAO to phenylacetic acid. A secondary route is para-hydroxylation by CYP2D6 to form Tyramine.
-
4-F-PEA Metabolism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage. The fluorine atom effectively "caps" the para-position, preventing the formation of 4-fluorotyramine analogs via direct hydroxylation.
Visualizing the Pathway Difference
Figure 1: Comparative metabolic fate. Note the blockade of the CYP2D6 hydroxylation pathway in the fluorinated analog.
Experimental Protocol: Microsomal Stability Assay
To validate the superior stability of 4-F-PEA compared to PEA, the following Microsomal Stability Assay is recommended. This protocol measures Intrinsic Clearance (
Objective
Quantify the half-life (
Materials
-
Test Compounds: 4-F-PEA and PEA (10 mM DMSO stocks).
-
System: Pooled Human Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Logic
Figure 2: Step-by-step workflow for determining intrinsic clearance.
Data Analysis
-
Plot ln(% remaining parent) vs. time .
-
Determine the slope (
). -
Calculate Half-life:
. -
Expected Result: 4-F-PEA should exhibit a significantly lower slope (longer
) compared to PEA due to resistance to aromatic oxidation [5, 6].
Conclusion
For researchers designing monoaminergic modulators, 2-Amino-1-(4-fluorophenyl)ethylamine (4-F-PEA) offers a superior alternative to the native phenethylamine scaffold.
-
Bioisosterism: It retains the critical pharmacophore required for TAAR1 and VMAT2 binding.
-
Stability: It effectively blocks para-hydroxylation, extending the window of biological activity.
-
Selectivity: It shifts enzyme specificity toward MAO-B.
This molecule serves as an essential "probe" compound for validating the role of trace amines in neuropsychiatric models without the pharmacokinetic limitations of natural PEA.
References
-
Meyerson, L. R., & Fuller, R. W. (1978).[1] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581–584.[1] Link
- Tipton, K. F. (2018). Monoamine oxidase B inhibitors: A review of the patent literature.
-
PubChem.[2][3] (n.d.). 4-Fluorophenethylamine (CID 4653).[3][4] National Library of Medicine. Link
-
Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link
- Gillman, P. K. (2006). Monoamine oxidase inhibitors, opioid analgesics and serotonin toxicity. British Journal of Anaesthesia, 95(4), 434-441.
Sources
- 1. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)ethylamine | 1583-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. p-Fluorophenethylamine | C8H10FN | CID 4653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A Comparative Crystallographic Guide to 2-Amino-1-(4-fluorophenyl)ethylamine Derivatives and Analogs
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount. X-ray crystallography provides the definitive map of atomic positions, offering unparalleled insights into the conformation, stereochemistry, and intermolecular interactions that govern a compound's biological activity and physicochemical properties. This guide presents a comparative analysis of the X-ray crystallographic data for derivatives and analogs of 2-Amino-1-(4-fluorophenyl)ethylamine, a scaffold of interest in medicinal chemistry.
Through this comparison, we will explore how different molecular contexts influence the geometry of the fluorophenylamino group, its hydrogen bonding patterns, and overall crystal packing. This analysis will provide a valuable framework for understanding the structure-property relationships in this class of compounds.
The Significance of Fluorine in Phenylethylamine Scaffolds
The introduction of fluorine into phenylethylamine derivatives is a common strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the precise structural consequences of fluorination is therefore crucial for rational drug design.
Comparative Structural Analysis
In this section, we will compare the key crystallographic parameters of two representative crystal structures.
Compound I: 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide[1] Compound II: A representative Schiff base derived from 4-fluoroaniline (data synthesized from typical values for similar structures for illustrative purposes, as a direct CIF for a simple comparable Schiff base was not located in the searches).
Molecular Conformation and Geometry
The conformation of the fluorophenylamino moiety is of primary interest. Key parameters include bond lengths, bond angles, and the torsion angle defining the orientation of the fluorophenyl ring relative to the rest of the molecule.
| Parameter | Compound I: 2-amino-N-(2-fluorophenyl)...carboxamide[1] | Compound II: Representative 4-fluoroaniline Schiff Base |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| C-N bond length (Ar-N) | ~1.42 Å | ~1.41 Å |
| C-F bond length | ~1.36 Å | ~1.37 Å |
| Dihedral Angle (Ar-N-C-X) | 161.9(3)° (N8–C9–C11–C15) | Varies depending on Schiff base partner |
In Compound I, the benzothiophene moiety adopts a half-chair conformation.[1] The dihedral angle between the fluorobenzene ring and the benzothiophene ring system is 3.74(14)°.[1] The carboximidamide unit is in an anti-periplanar conformation with respect to the benzothiophene moiety.[1] For a typical Schiff base like Compound II, the planarity of the imine bond and the aromatic rings is a key feature, with the dihedral angle between the fluorophenyl ring and the imine plane being relatively small.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Key Structural Features for Comparison"
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. In fluorinated compounds, hydrogen bonds involving the amino group and potentially the fluorine atom, as well as π-π stacking of the aromatic rings, are crucial.
In the crystal structure of Compound I , molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains.[1] The molecular conformation is also stabilized by intramolecular N—H···F and N—H···O hydrogen bonds.[1]
For a representative Schiff base (Compound II) , one would expect to see N···H or O···H hydrogen bonds depending on the substituents. The presence of the fluorine atom can also lead to C—H···F interactions, which, although weak, can play a significant role in the overall crystal packing.
dot graph LR { node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#EA4335"];
} caption: "Dominant Intermolecular Interactions"
Experimental Protocols
The ability to obtain high-quality crystals is the cornerstone of X-ray crystallography. The methodologies employed for the crystallization of these compounds provide valuable insights for researchers working with similar molecules.
Synthesis and Crystallization of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound I)
Synthesis: This compound was synthesized via a microwave-assisted one-pot reaction.[1]
-
Cyclohexanone (1 equivalent), 2-cyano-N-(2-fluorophenyl)acetamide (1.1 equivalents), elemental sulfur (1.2 equivalents), and diethylamine (0.8 equivalents) were combined in ethanol in a microwave tube.
-
The sealed tube was irradiated at 325 K for 15 minutes.
-
After cooling, ethyl acetate was added, and any solid residue was removed by filtration.
-
The filtrate was concentrated under reduced pressure.
Crystallization: Yellow, block-shaped crystals suitable for X-ray diffraction were obtained through purification of the crude product by column chromatography.[1]
dot graph G { bgcolor="#F1F3F4" node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#202124"];
} caption: "Workflow for Compound I"
General Protocol for the Synthesis and Crystallization of a Schiff Base Derivative (Compound II)
Synthesis: Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.
-
Equimolar amounts of 4-fluoroaniline and a suitable aldehyde (e.g., salicylaldehyde) are dissolved in a solvent such as ethanol.
-
The mixture is often heated under reflux for a period of time, sometimes with a catalytic amount of acid.
-
The progress of the reaction can be monitored by thin-layer chromatography.
Crystallization: Crystals of Schiff bases are commonly obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is then dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents) and allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Conclusion and Future Directions
This comparative guide highlights the key structural features of a complex 2-amino-N-(2-fluorophenyl) derivative and provides a framework for its comparison with related analogs like Schiff bases. The analysis underscores the influence of the broader molecular structure on the conformation of the fluorophenylamino moiety and its participation in intermolecular interactions.
For drug development professionals, these structural insights are invaluable for designing molecules with improved properties. The provided experimental protocols offer practical guidance for the synthesis and crystallization of these and similar compounds.
The lack of a systematic series of crystal structures for simple 2-Amino-1-(4-fluorophenyl)ethylamine derivatives represents a knowledge gap. Future work in this area should focus on the synthesis and crystallographic characterization of a range of N-substituted derivatives to build a more comprehensive structure-property relationship database. Such a collection would be a powerful tool for the rational design of novel therapeutic agents.
References
-
Kumar, K. C., et al. (2015). Crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o807–o808. [Link]
Sources
Analytical standards and reference materials for 2-Amino-1-(4-fluorophenyl)ethylamine
An In-Depth Technical Guide to the Selection and Qualification of Analytical Standards for 2-Amino-1-(4-fluorophenyl)ethylamine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the analytical standards and reference materials used. 2-Amino-1-(4-fluorophenyl)ethylamine is a key building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders[1]. Its structural analogs and precursors are of significant interest in medicinal chemistry and neuropharmacology. Consequently, the accurate quantification and identification of this primary amine are critical for reaction monitoring, purity assessment of final products, and stability studies.
This guide provides a comprehensive comparison of the analytical considerations for 2-Amino-1-(4-fluorophenyl)ethylamine, offering a framework for selecting and qualifying high-purity materials for use as analytical standards. We will delve into the essential analytical techniques, present detailed experimental protocols, and explain the causality behind methodological choices to ensure a self-validating and trustworthy analytical system.
The Landscape of Analytical Standards: Beyond the Label
An Analytical Standard is a high-purity substance used for quantitative analysis, instrument calibration, and method validation. For the most rigorous applications, a Certified Reference Material (CRM) is the gold standard. CRMs are produced by a metrologically valid procedure and are accompanied by a certificate providing the value of a specified property, its associated uncertainty, and a statement of metrological traceability[2][3]. The production and characterization of CRMs are governed by stringent standards such as ISO 17034 and ISO/IEC 17025, which ensures the highest level of quality and reliability[2][4].
A search for a dedicated, commercially available CRM for 2-Amino-1-(4-fluorophenyl)ethylamine may not yield immediate results. However, numerous chemical suppliers offer high-purity grades of this compound. These materials can serve as excellent in-house analytical standards, provided they are properly characterized and qualified. This guide focuses on the experimental workflows required for such qualification.
Commercially Available 2-Amino-1-(4-fluorophenyl)ethylamine and Related Compounds
Several suppliers offer 2-Amino-1-(4-fluorophenyl)ethylamine and its isomers, which can be considered as starting points for an analytical standard. It is crucial to scrutinize the supplier's Certificate of Analysis (CoA) for details on purity and the method used for its determination.
| Product Name | Supplier | Purity Specification | Method | CAS Number |
| 2-(4-Fluorophenyl)ethylamine | Thermo Scientific Chemicals | 97% | Not specified | 1583-88-6[5] |
| 2-(4-Fluorophenyl)ethylamine | Chem-Impex | ≥ 98% | GC | 1583-88-6[1] |
| (S)-1-(4-Fluorophenyl)ethylamine | Sigma-Aldrich | Not specified (Sold "As-Is") | Not applicable | Not specified |
| 2-Fluoro-1-(4-fluorophenyl)ethylamine | Sigma-Aldrich | Not specified | Not applicable | Not specified[6] |
Note: The table above is illustrative and based on publicly available data. Researchers should always obtain the lot-specific CoA for detailed information.
Orthogonal Analytical Approaches for Standard Qualification
To establish the identity and purity of a candidate standard with a high degree of confidence, it is essential to use at least two orthogonal analytical methods. Orthogonal methods rely on different chemical or physical principles for separation and detection, minimizing the risk that an impurity will go undetected by both techniques. For 2-Amino-1-(4-fluorophenyl)ethylamine, a combination of chromatography (HPLC and GC-MS) and spectroscopy (NMR) provides a robust qualification package.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. Primary amines like 2-Amino-1-(4-fluorophenyl)ethylamine lack a strong native chromophore, making direct UV detection insensitive. Therefore, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine, significantly enhancing detection sensitivity and chromatographic performance[7][8].
Causality Behind the Method: The choice of derivatization reagent is critical. o-Phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives[9][10]. This reaction is fast, occurs under mild conditions, and the reagent itself is not fluorescent, reducing background interference[8][10]. This makes it an excellent choice for quantifying the primary amine standard and detecting any non-primary amine impurities that would not be derivatized.
Experimental Protocol: HPLC-FLD Purity Assay
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the candidate standard in a suitable diluent (e.g., Methanol/Water 50:50 v/v) to prepare a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standards by serial dilution for linearity assessment.
-
Prepare a sample solution of the material to be tested at a concentration within the linear range (e.g., 10 µg/mL).
-
-
Online Derivatization (via Autosampler):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Fluorescence Detector (FLD).
-
Wavelengths: Excitation: 230 nm, Emission: 450 nm[8].
-
-
Data Analysis:
-
Calculate the purity of the standard using the area percent method, assuming all impurities respond similarly after derivatization.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Caption: HPLC-FLD workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling
GC-MS provides an orthogonal approach to HPLC. It separates compounds based on their volatility and interaction with the GC column's stationary phase, while the mass spectrometer provides structural information, confirming identity and helping to identify unknown impurities.
Causality Behind the Method: The polar nature of the amine group in 2-Amino-1-(4-fluorophenyl)ethylamine leads to poor peak shape and potential adsorption on the GC column[11][12]. Derivatization is necessary to make the analyte more volatile and thermally stable. Silylation, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen on the amine with a nonpolar tert-butyldimethylsilyl (TBDMS) group. TBDMS derivatives are known to be more stable and less moisture-sensitive than other silyl derivatives, making them robust for GC-MS analysis[11][13]. The resulting mass spectrum will exhibit a characteristic molecular ion and fragmentation pattern, which serves as a fingerprint for the compound's identity.
Experimental Protocol: GC-MS Identity and Purity Assay
-
Sample Preparation and Derivatization:
-
Accurately weigh ~1 mg of the candidate standard into a vial.
-
Add 100 µL of a silylation reagent (e.g., MTBSTFA) and 100 µL of a suitable solvent (e.g., Acetonitrile)[11].
-
Seal the vial and heat at 70-100 °C for 1-4 hours to ensure complete derivatization[11].
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A low-polarity column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm)[13].
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 280 °C[13].
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis:
-
Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum (if available) or interpret the fragmentation pattern to confirm the structure of the derivatized analyte. The spectrum of the related compound 2-(4-Aminophenyl)ethylamine can provide clues for expected fragmentation[14][15].
-
Purity Assessment: Use the total ion chromatogram (TIC) to perform an area percent calculation for a semi-quantitative purity value.
-
Caption: GC-MS workflow for identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation
NMR spectroscopy is the most powerful technique for elucidating molecular structure. Both ¹H and ¹³C NMR should be performed to provide an unambiguous confirmation of the identity of 2-Amino-1-(4-fluorophenyl)ethylamine.
Causality Behind the Method: The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance signal in the NMR spectrum. The chemical shift, integration (for ¹H), and coupling patterns provide a detailed map of the molecule's connectivity. For 2-Amino-1-(4-fluorophenyl)ethylamine, one would expect to see characteristic signals for the aromatic protons (split by the fluorine atom), the two different ethylamine chain protons, and the amine protons[16][17]. The ¹³C NMR would confirm the number of unique carbon environments.
Caption: Structure and expected ¹H NMR regions.
Comparative Data Summary
When comparing two different lots or suppliers (Supplier A vs. Supplier B), the goal is to generate empirical data to support the selection of the most suitable material.
Table 1: Hypothetical Comparative Purity Data
| Parameter | Method | Supplier A (Lot 123) | Supplier B (Lot 456) | Acceptance Criteria |
| Purity (Area %) | HPLC-FLD | 99.8% | 98.9% | ≥ 99.5% |
| Largest Impurity | HPLC-FLD | 0.08% | 0.45% | ≤ 0.1% |
| Total Impurities | HPLC-FLD | 0.20% | 1.10% | ≤ 0.5% |
| Purity (Area %) | GC-MS (TIC) | 99.7% | 99.1% | Report |
| Identity Confirmation | GC-MS | Matches expected fragmentation | Matches expected fragmentation | Must Match |
| Identity Confirmation | ¹H & ¹³C NMR | Conforms to structure | Conforms to structure | Must Conform |
Conclusion: Establishing a Self-Validating System
Selecting and qualifying an analytical standard for 2-Amino-1-(4-fluorophenyl)ethylamine requires a systematic, evidence-based approach. When a certified reference material is not available, a high-purity chemical from a reputable supplier can be rigorously tested to serve as a qualified in-house standard.
The trustworthiness of this standard is established through a self-validating system built on orthogonal analytical techniques. By combining HPLC for high-accuracy purity assessment, GC-MS for identity confirmation and impurity profiling, and NMR for unambiguous structural verification, researchers can generate a comprehensive data package. This multi-faceted approach ensures that the standard is fit for its intended purpose, underpinning the validity of all subsequent analytical measurements in research and development.
References
- Vertex AI Search, query: [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine | CAS 842954-71-6 | P212121 Store, Accessed February 12, 2026.
- New Journal of Chemistry Supporting Inform
-
Digital Commons @ Liberty University. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Available from: [Link], Accessed February 12, 2026.
-
ZeptoMetrix. Analytical Reference Materials. Available from: [Link], Accessed February 12, 2026.
-
National Center for Biotechnology Information. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link], Accessed February 12, 2026.
-
Agilent. GC AND GC/MS. Available from: [Link], Accessed February 12, 2026.
-
NIST WebBook. 2-(4-Aminophenyl)ethylamine. Available from: [Link], Accessed February 12, 2026.
-
Studia Universitatis Babes-Bolyai, Chemia. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Available from: [Link], Accessed February 12, 2026.
-
MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link], Accessed February 12, 2026.
-
VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. Available from: [Link], Accessed February 12, 2026.
-
HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link], Accessed February 12, 2026.
-
YouTube. How To Label NMR Spectra. Available from: [Link], Accessed February 12, 2026.
-
British Pharmacopoeia. 2-amino-1-(4-nitrophenyl)propane-1,3-diol - Reference Standards catalogue. Available from: [Link], Accessed February 12, 2026.
-
PubChem. p-Fluorophenylalanine. Available from: [Link], Accessed February 12, 2026.
Sources
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- 2. 认证参考材料 [sigmaaldrich.cn]
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- 4. zeptometrix.com [zeptometrix.com]
- 5. 2-(4-Fluorophenyl)ethylamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Fluoro-1-(4-fluorophenyl)ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
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- 13. mdpi.com [mdpi.com]
- 14. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]
- 15. 2-(4-Aminophenyl)ethylamine(13472-00-9) MS spectrum [chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
[2-Amino-1-(4-fluorophenyl)ethyl](methyl)amine proper disposal procedures
[1]
Executive Summary
Immediate Action Required: Do not dispose of amine down the drain or in general trash.[1] This compound is a fluorinated organic amine ; it requires segregation from acids and oxidizers and must be disposed of via high-temperature incineration with flue gas scrubbing (to manage hydrogen fluoride generation).
Primary Waste Stream: Halogenated Organic Base. RCRA Classification (Likely): D002 (Corrosive), D001 (Ignitable - if liquid/free base).[1]
Chemical Profile & Hazard Assessment
Expertise Note: As a structural analog of phenethylamines with a fluorine substitution, this compound exhibits dual hazards: the basicity/reactivity of the amine group and the thermal decomposition risks of the organofluorine moiety.[1]
| Property | Characteristic | Operational Implication |
| Chemical Class | Fluorinated Phenethylamine | Must be labeled "Halogenated" for incinerator safety. |
| Basicity | Alkaline (pH > 11 in solution) | Incompatible with acids (exothermic reaction). |
| Reactivity | Nucleophilic | Incompatible with acid chlorides, anhydrides, and strong oxidizers.[1] |
| Combustion | Generates HF, NOx, COx | Requires incinerators equipped with wet scrubbers.[1] |
| Physical State | Solid (Salt) or Liquid (Free Base) | Dictates packaging (Drum vs. Lab Pack). |
Pre-Disposal Stabilization & Segregation
Trustworthiness: The most common cause of waste-stream accidents is improper segregation. Follow this "Double-Check" protocol before moving waste to storage.
Step 1: Segregation (The "Never-Mix" Rule)
-
Strict Isolation: Never add this compound to a "General Organic Waste" container unless you are certain the container is free of acids or strong oxidizers (e.g., Nitric Acid, Peroxides).[1]
-
Amine Waste Stream: Dedicate a specific satellite accumulation container labeled "Alkaline/Basic Organic Waste (Halogenated)."
Step 2: Packaging
-
Liquids (Free Base/Solutions): Store in HDPE (High-Density Polyethylene) or borosilicate glass containers with vented caps if available (to prevent pressure buildup from slow decomposition).
-
Solids (Salts): Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.
Step 3: Labeling
-
Mandatory Tags:
Disposal Workflow Decision Matrix
Visualization: The following logic flow ensures the material reaches the correct destruction facility.
Figure 1: Decision matrix for the safe segregation and disposal of fluorinated amine waste.[1][3]
Regulatory & Waste Codes (RCRA/EPA)
Authoritative Grounding: While specific determination depends on concentration and mixture, use these codes as the baseline for your Hazardous Waste Profile.
-
D002 (Corrosive): Applicable if the pH of an aqueous solution is ≥ 12.5. Even if not aqueous, labeling as "Corrosive" is best practice for amines [1].[1]
-
D001 (Ignitable): Applicable if the flash point is < 60°C (140°F).[2][4] Common for low-molecular-weight amines in free-base form [2].
-
Halogenated Solvents (F-Codes): While this specific molecule is likely not an F-listed solvent (unless used as such), it must be profiled as a "Halogenated Organic" to ensure the incineration facility uses appropriate scrubbing for Hydrogen Fluoride (HF) [3].[1]
Emergency Spill Procedures
Self-Validating System: In the event of a spill outside the fume hood, follow this containment protocol immediately.
-
Evacuate & Ventilate: Clear the immediate area.[5] Amines have potent odors and can cause respiratory irritation.
-
PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] If the spill is large (>500mL) or outside a ventilated area, respiratory protection (ABEK filter) is required.[1]
-
Containment (Do NOT use Paper):
-
Why: Paper towels can increase surface area for volatilization and are flammable.
-
Action: Surround the spill with vermiculite , dry sand , or a commercial amine-neutralizing absorbent .[1]
-
-
Cleanup:
-
Scoop the absorbed material into a plastic pail or wide-mouth jar.
-
Wipe the surface with a dilute acid solution (e.g., 1-2% Citric Acid) to neutralize residues, then wash with soap and water.[1]
-
Label the waste container as "Spill Debris: Fluorinated Amine" and process as hazardous waste.
-
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
